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(R)-4'-Hydroxywarfarin

Pharmacogenomics Drug metabolism CYP2C19 polymorphism

Racemic 4'-hydroxywarfarin cannot substitute for the (R)-enantiomer in metabolic studies-enzymatic origins differ profoundly, invalidating pharmacogenetic correlations. This certified (R)-4'-hydroxywarfarin reference standard resolves that problem. • Distinguish CYP3A5/CYP3A7 contributions from CYP3A4 via 4'-OH:10-OH regioselectivity gradient (unique to R-warfarin). • Phenotype CYP2C9*13 carriers where Ile359Leu shifts regioselectivity from 7-OH to 4'-OH warfarin formation. • Achieve 1-3 nM LOQ in LC-MS/MS QTrap methods; validated for human liver microsome & plasma analysis.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-78-3
Cat. No. B590333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4'-Hydroxywarfarin
CAS63740-78-3
Synonyms4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-Benzopyran-2-one;  (R)-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-Benzopyran-2-one;  (R)-4’-Hydroxywarfarin;  4’-Hydroxy-R-warfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1
InChIKeyRRZWAMPDGRWRPF-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4'-Hydroxywarfarin Reference Standard


(R)-4'-Hydroxywarfarin (CAS 63740-78-3) is the (R)-enantiomer of the 4'-hydroxylated metabolite of the anticoagulant drug warfarin. It belongs to the hydroxycoumarin chemical class and is formed endogenously as a known human metabolite of (R)-warfarin [1]. As a chiral reference standard, it serves as an essential analytical tool for the stereospecific quantification of warfarin metabolism in clinical pharmacology, drug-drug interaction studies, and pharmacogenomics research [2].

Chiral Reference Standard

Stereochemical-control workflow for (R)-warfarin metabolite quantification

Analytical Target

Enantiomer-specific LC-MS/MS identification and chiral separation

Research Context

Supports warfarin pharmacogenomics and drug-drug interaction studies

Why (R)-4'-Hydroxywarfarin Cannot Be Substituted


Generic substitution among hydroxywarfarin metabolites is analytically invalid due to profound differences in enzymatic origins, regioselectivity, and biological fate. (R)-4'-Hydroxywarfarin is produced primarily via CYP2C8 and CYP3A isoforms from (R)-warfarin, whereas its (S)-enantiomer arises from distinct enzymatic pathways [1]. Furthermore, 4'-hydroxywarfarin is a minor metabolite compared to 6-, 7-, and 8-hydroxywarfarins in CYP2C19-mediated reactions, and its phase II conjugation pattern is uniquely glucuronidation-predominant, unlike the mixed sulfate/glucuronide profiles of 6- and 7-hydroxywarfarins [2][3]. Critically, the enzymatic regioselectivity toward 4'-hydroxylation varies significantly among CYP3A isoforms—CYP3A4, CYP3A7, and CYP3A5 demonstrate decreasing preference for 10-hydroxylation over 4'-hydroxylation, a differential pattern absent for (S)-warfarin metabolism [4]. These stereochemical and enzymatic distinctions mean that using racemic 4'-hydroxywarfarin or other hydroxylated metabolites as analytical surrogates introduces quantifiable inaccuracies in metabolic flux measurements and invalidates pharmacogenetic correlation studies.

This Product
(R)-4'-Hydroxywarfarin

Single (R)-enantiomer arising from CYP2C8/CYP3A metabolism of (R)-warfarin. Unique glucuronidation-predominant conjugation profile.

Potential Substitute
Racemic or (S)-Hydroxywarfarin Analogs

Enzymatic origin and regioselectivity differ. CYP2C9/2C19-derived metabolites shift pathway interpretation and may invalidate pharmacogenetic correlations.

(R)-4'-Hydroxywarfarin Quantitative Differentiation Evidence


CYP2C19 Minor Metabolite Status

In recombinant CYP2C19 assays, (R)-4'-hydroxywarfarin is a quantitatively minor metabolite relative to 6-, 7-, and 8-hydroxywarfarins, establishing its distinct metabolic pathway contribution. Recombinant CYP2C19 metabolized R- and S-warfarin mainly to 6-, 7-, and 8-hydroxywarfarin, while 4'-hydroxywarfarin was a minor metabolite [1]. Overall R-warfarin metabolism was slightly more efficient than that for S-warfarin. The minor contribution of 4'-hydroxylation via CYP2C19 contrasts sharply with the predominant 7-hydroxylation pathway mediated by CYP2C9 for S-warfarin [1].

CYP2C19 Minor Metabolite
Direct head-to-head comparison
4'-hydroxywarfarin: minor metabolite vs. 6-, 7-, 8-OH: major metabolites (qualitative ranking)
Pathway-specific minor metabolite marker for alternative route studies
Recombinant CYP2C19 in vitro incubation context
Pharmacogenomics Drug metabolism CYP2C19 polymorphism

CYP3A Isoform Regioselectivity Gradient

For R-warfarin, CYP3A4, CYP3A7, and CYP3A5 demonstrated decreasing preference for 10-hydroxylation over 4'-hydroxylation. By contrast, there was no regioselectivity toward S-warfarin [1]. This isoform-dependent regioselectivity gradient provides a quantifiable differentiation for (R)-4'-hydroxywarfarin as a marker of CYP3A5- and CYP3A7-mediated metabolism relative to CYP3A4. CYP3A4 was the most efficient at metabolizing all reactions, while individuals with higher relative levels of CYP3A5 and/or CYP3A7 may metabolize warfarin less efficiently and require lower doses [1].

CYP3A Regioselectivity Gradient
Direct head-to-head comparison
Decreasing 10-OH:4'-OH ratio across CYP3A4 → CYP3A7 → CYP3A5
Supports CYP3A5/3A7 phenotyping and pediatric/admixture research
Recombinant CYP3A isoform assay context
CYP3A isoforms Regioselectivity Drug-drug interactions

CYP2C9*13-Driven 4'-Hydroxylation Shift

A patent disclosure identifies that the CYP2C9*13 genetic variant (Ile359Leu mutation) profoundly alters warfarin metabolic regioselectivity. Specifically, this single amino acid substitution shifts the enzyme's regioselectivity from predominant 7-hydroxylation (wild-type CYP2C9*1 phenotype) to regioselective 4'-hydroxywarfarin formation with stereoselectivity for (R)-warfarin [1]. This mutation-based pathway switch creates a pharmacogenetically defined subpopulation where (R)-4'-hydroxywarfarin becomes a quantitatively significant metabolite rather than a minor pathway product. The clinical significance is further underscored by the observation that CYP2C9*13 carriers exhibit altered warfarin dose requirements [2].

CYP2C9*13 4'-OH Shift
Class-level inference
Ile359Leu mutation: Complete regioselectivity inversion from 7-OH to 4'-OH with (R)-warfarin stereoselectivity
Pharmacogenetically defined pathway shift for East Asian carrier phenotyping
Yeast expression system; data to verify in target populations
Pharmacogenetics CYP2C9 polymorphism Personalized medicine

CYP2C9 Product Feedback Inhibition

Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, potently inhibit CYP2C9-mediated metabolism of S-warfarin through competitive inhibition mechanisms. Compared to the substrate, CYP2C9 bound its hydroxywarfarin products with less affinity but retained high affinity for 10- and 4'-hydroxywarfarins, products from CYP3A4 reactions . This product feedback inhibition phenomenon establishes that 4'-hydroxywarfarin is not merely an inactive clearance product but an active modulator of warfarin's primary metabolic pathway. The hydroxywarfarins reach at least 5-fold higher levels in plasma than warfarin, making their inhibitory contributions biologically relevant .

CYP2C9 Feedback Inhibition
Cross-study comparable
4'-OH retains high affinity for CYP2C9; competitive inhibitor in P450-Glo assay
Supports product feedback inhibition research in warfarin dose-response
Plasma levels reach 5-fold higher than parent drug; requires validation
Enzyme inhibition CYP2C9 Product feedback inhibition

LC-MS/MS QTrap Sensitivity Advantage

A comparative method validation study demonstrated that 4'-hydroxywarfarin can be quantified with a limit of quantitation (LOQ) of 1-3 nM using an LC-MS/MS QTrap method with a 22-minute runtime. In contrast, the same metabolite using differential mobility spectrometry (DMS) interface technology achieved an LOQ of 100 nM with a 2.8-minute runtime [1]. This 33- to 100-fold difference in sensitivity versus throughput represents a critical methodological choice for laboratories: the QTrap method enables detection of trace-level 4'-hydroxywarfarin in low-abundance clinical samples, while the DMS method prioritizes high-throughput screening [1]. The study also reported the first separation of all six hydroxylated warfarin metabolites (3'-, 4'-, 6-, 7-, 8-, 10-OH) including the parent compound in a single analytical run [1].

LC-MS/MS QTrap Sensitivity
Direct head-to-head comparison
LOQ 1-3 nM (QTrap, 22-min) vs. 100 nM (DMS, 2.8-min); 33-100-fold difference
Informs instrument platform selection for trace-level quantification
Human liver microsome matrix; method validation context
Analytical method validation LC-MS/MS Bioanalysis

(R)-4'-Hydroxywarfarin Applications


CYP3A5 and CYP3A7 Phenotyping

Use (R)-4'-Hydroxywarfarin as a regioselectivity marker to distinguish CYP3A5 and CYP3A7 contributions from CYP3A4-mediated warfarin metabolism. This application is directly supported by evidence that CYP3A4, CYP3A7, and CYP3A5 demonstrate decreasing preference for 10-hydroxylation over 4'-hydroxylation for R-warfarin, a regioselectivity gradient absent for S-warfarin [1]. Laboratories conducting pharmacogenetic research in African ancestry populations (elevated CYP3A5 expression) or pediatric cohorts (elevated CYP3A7) require stereospecific quantification of (R)-4'-hydroxywarfarin to accurately phenotype these isoform contributions.

CYP2C9*13 Carrier Identification

Deploy (R)-4'-Hydroxywarfarin reference standard for metabolic phenotyping of CYP2C9*13 carriers, where the Ile359Leu mutation shifts regioselectivity from 7-hydroxylation to 4'-hydroxywarfarin formation with stereoselectivity for (R)-warfarin [1]. This application is particularly relevant for clinical laboratories serving East Asian populations, where CYP2C9*13 allele frequencies are elevated relative to European populations, and where (R)-4'-hydroxywarfarin transitions from minor to major metabolite status.

LC-MS/MS Method Validation for Warfarin Metabolites

Utilize (R)-4'-Hydroxywarfarin as a calibration standard in LC-MS/MS QTrap methods achieving 1-3 nM LOQ for trace-level quantification in human liver microsome incubations and clinical plasma samples [1]. This application addresses the analytical challenge that all six hydroxylated warfarin metabolites share identical m/z ratios and similar fragmentation patterns, necessitating validated stereospecific reference standards for unambiguous peak identification and quantification [1].

CYP2C9 Feedback Inhibition Studies

Quantify (R)-4'-Hydroxywarfarin plasma concentrations to investigate competitive inhibition of CYP2C9 by hydroxywarfarin metabolites. Evidence demonstrates that 4'-hydroxywarfarin retains high affinity for CYP2C9, contributing to product feedback inhibition that limits enzymatic capacity toward S-warfarin [1]. This mechanism is directly relevant to explaining inter-individual variability in warfarin dose-response, as hydroxywarfarins reach at least 5-fold higher plasma levels than the parent drug [1].

Application
Selection Property
Validation Focus
CYP3A5/3A7 Phenotyping
Regioselectivity marker for CYP3A isoform contribution
CYP3A4 vs. 3A5/3A7 pathway-response ratio in target population
CYP2C9*13 Carrier Identification
Metabolic phenotyping for regioselectivity shift
Genotype-guided warfarin metabolism research in East Asian cohorts
LC-MS/MS Method Validation
Stereospecific calibration standard
Peak identification and LOQ validation for warfarin metabolite panels
CYP2C9 Feedback Inhibition Studies
Plasma concentration quantification for inhibitor studies
Product inhibition research for warfarin dose-response variability

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23 linked technical documents
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